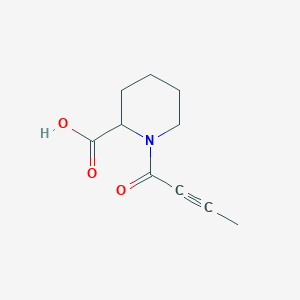![molecular formula C15H10N2O4 B2450099 6-nitro-2-(prop-2-en-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 189183-96-8](/img/structure/B2450099.png)
6-nitro-2-(prop-2-en-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Nitro-2-(prop-2-en-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (6-NPBID) is a synthetic compound with a wide range of applications in scientific research. It is a nitrogen-containing heterocycle that has been used as a starting material in the synthesis of various pharmaceuticals, such as antibiotics and anti-inflammatory drugs. 6-NPBID also has potential as an anti-cancer agent due to its ability to inhibit the growth of certain cancer cells. Additionally, 6-NPBID has been used as a biochemical probe to study the function of various proteins and enzymes.
Wissenschaftliche Forschungsanwendungen
Antiviral Action
- Benzo[de]isoquinoline-1,3-diones, similar in structure to 6-nitro-2-(prop-2-en-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, have been studied for their antiviral properties. Specifically, they have shown inhibitory effects against herpes simplex and vaccinia viruses in chick embryo cell cultures (Garcia-Gancedo et al., 1979).
Polymerization Applications
- Derivatives of 2-amino-1H-benzo[de]isoquinoline-1,3(2H)-dione, which share a core structure with the compound , have been utilized as versatile photoinitiators for polymerization processes. They are effective under various light conditions including violet-blue LED, green, and red light, showcasing their potential in polymer fabrication (Xiao et al., 2015).
Antitumor Activity
- A family of compounds, including mono and bis-derivatives of 5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-diones, has been investigated for antitumor properties. These compounds demonstrated significant activity against various cancer cell lines, indicating their potential as novel antitumor agents (Wu et al., 2010).
Thermally Activated Delayed Fluorescent Emitters
- Benzoisoquinoline-1,3-dione derivatives have been used as electron acceptors in donor-acceptor type thermally activated delayed fluorescent (TADF) emitters. They exhibited high quantum efficiency in red TADF devices, highlighting their potential in optoelectronic applications (Yun & Lee, 2017).
Antimicrobial Activity
- Novel compounds involving 2-amino-1H-benzo[de]isoquinoline-1,3(2H)-dione, like the compound in focus, have been synthesized and shown to possess antimicrobial activity against various bacterial and fungal strains. This indicates their potential in developing new antimicrobial agents (Sakram et al., 2018).
Corrosion Inhibition
- Derivatives of quinoxaline-2,3(1H,4H)-dione, structurally related to 6-nitro-2-(prop-2-en-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, have been evaluated as corrosion inhibitors for mild steel in acidic environments, demonstrating significant protective effects (Janati et al., 2019).
Eigenschaften
IUPAC Name |
6-nitro-2-prop-2-enylbenzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O4/c1-2-8-16-14(18)10-5-3-4-9-12(17(20)21)7-6-11(13(9)10)15(16)19/h2-7H,1,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJPMJKZAEGKHRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=C3C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-nitro-2-(prop-2-en-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3,4-dimethylphenyl)-6-methyl-5-oxo-4-phenyl-2,5-dihydropyridazin-3-yl]thiophene-2-carboxamide](/img/structure/B2450016.png)
![2-amino-4-(4-methylphenyl)-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B2450017.png)
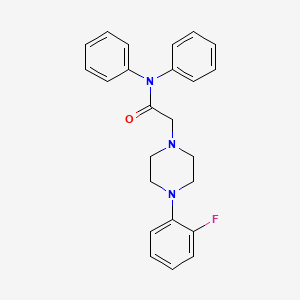
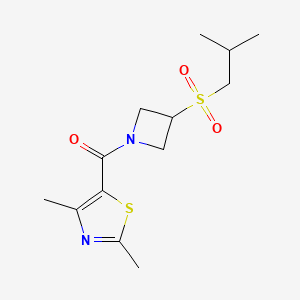
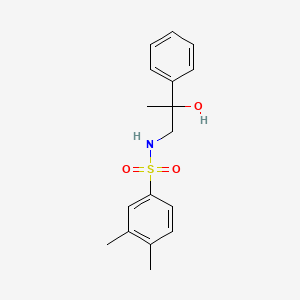
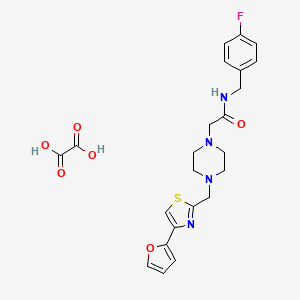
![N-[[6-(4-Ethylpiperazin-1-yl)pyridin-3-yl]methyl]but-2-ynamide](/img/structure/B2450025.png)
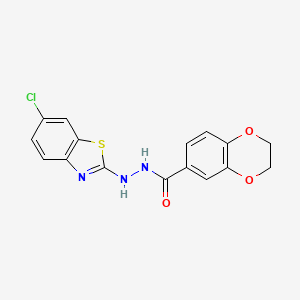
![N-(5-Chloro-2-methoxyphenyl)-4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane-1-carboxamide](/img/no-structure.png)
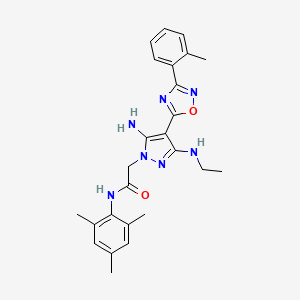
![(4-(4-(dimethylamino)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B2450035.png)
![2-ethoxy-4-[1-(3-ethoxy-4-hydroxybenzyl)-1H-benzimidazol-2-yl]phenol](/img/structure/B2450036.png)
![3-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methoxypyridazine](/img/structure/B2450037.png)
